Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16424174
InChI: InChI=1S/C13H16FN3.ClH/c1-2-17-13(14)12(10-16-17)9-15-8-11-6-4-3-5-7-11;/h3-7,10,15H,2,8-9H2,1H3;1H
SMILES:
Molecular Formula: C13H17ClFN3
Molecular Weight: 269.74 g/mol

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC16424174

Molecular Formula: C13H17ClFN3

Molecular Weight: 269.74 g/mol

* For research use only. Not for human or veterinary use.

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine -

Specification

Molecular Formula C13H17ClFN3
Molecular Weight 269.74 g/mol
IUPAC Name N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride
Standard InChI InChI=1S/C13H16FN3.ClH/c1-2-17-13(14)12(10-16-17)9-15-8-11-6-4-3-5-7-11;/h3-7,10,15H,2,8-9H2,1H3;1H
Standard InChI Key XROWTTBJPHNXBT-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)CNCC2=CC=CC=C2)F.Cl

Introduction

PropertyValueSource
CAS Number1856042-93-7
Molecular FormulaC₁₄H₁₉ClFN₃
Molecular Weight283.78 g/mol
IUPAC NameN-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-phenylmethanamine

The compound’s structure is characterized by:

  • A pyrazole ring with fluorine enhancing electronic stability.

  • An ethyl group at position 1 influencing steric and electronic interactions.

  • A benzylamine moiety at position 4, contributing to lipophilicity and receptor-binding potential .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically follows multi-step protocols common to pyrazole derivatives:

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions.

  • Fluorination: Introduction of fluorine at position 5 using fluorinating agents like Selectfluor®.

  • Alkylation: Ethylation at position 1 via nucleophilic substitution.

  • Benzylamine Coupling: Mannich-type reactions or reductive amination to attach the benzylaminomethyl group .

Industrial synthesis employs continuous flow reactors to optimize yield (reported 68–72% for analogs) and purity (>95% by HPLC).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Pyrazole FormationHydrazine hydrate, ethanol, reflux85%
FluorinationSelectfluor®, CH₃CN, 60°C78%
Benzylamine CouplingBenzylamine, NaBH₃CN, MeOH65%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic conditions due to the fluorine substituent.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 4.32 (s, 2H, CH₂), 3.41 (q, J = 7.2 Hz, 2H, NCH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₃) .

  • MS (ESI+): m/z 284.2 [M+H]⁺, consistent with the molecular formula .

Biological Activity and Mechanisms

Mechanism of Action

The benzylamine moiety may facilitate interactions with:

  • GPCRs: Potential modulation of adrenergic or serotonin receptors.

  • Enzyme Inhibition: Competitive binding to kinase ATP pockets due to the pyrazole scaffold .

Applications in Medicinal Chemistry

Drug Development

  • Lead Optimization: The compound serves as a scaffold for introducing bioisosteric replacements (e.g., substituting benzyl with heteroaryl groups).

  • Prodrug Design: Esterification of the amine group improves oral bioavailability in preclinical models.

Material Science

  • Ligand Design: Coordination with transition metals (e.g., Cu²⁺) for catalytic applications .

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